molecular formula C26H18Br2N2O2 B15079521 4-Bromo-2-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol CAS No. 303060-57-3

4-Bromo-2-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol

Cat. No.: B15079521
CAS No.: 303060-57-3
M. Wt: 550.2 g/mol
InChI Key: CNNUDQWMUBHBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a heterocyclic compound featuring a pyrazolo-benzoxazine core substituted with bromine atoms at positions 4 and 9, a 2-naphthyl group at position 2, and a phenolic hydroxyl group at position 2 of the benzene ring. Its molecular formula is C₂₇H₁₇Br₂N₂O₂, with a molecular weight of 568.15 g/mol .

The compound is synthesized via multi-step organic reactions, including pyrazole ring formation using hydrazine derivatives and cyclization of phenolic precursors under acidic conditions . Its structural complexity confers unique reactivity, such as bromine participation in nucleophilic substitutions and phenolic group oxidation to quinones .

Properties

CAS No.

303060-57-3

Molecular Formula

C26H18Br2N2O2

Molecular Weight

550.2 g/mol

IUPAC Name

4-bromo-2-(9-bromo-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol

InChI

InChI=1S/C26H18Br2N2O2/c27-18-7-9-24(31)21(13-18)26-30-23(20-12-19(28)8-10-25(20)32-26)14-22(29-30)17-6-5-15-3-1-2-4-16(15)11-17/h1-13,23,26,31H,14H2

InChI Key

CNNUDQWMUBHBKD-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=C(C=CC(=C6)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol typically involves multi-step organic reactions. One common method involves the bromination of a naphthyl derivative followed by cyclization to form the benzoxazin ring. The reaction conditions often require the use of strong acids or bases and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution of the bromine atoms could yield a variety of functionalized derivatives .

Scientific Research Applications

4-Bromo-2-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol involves its interaction with specific molecular targets. The bromine atoms and the benzoxazin ring play crucial roles in its reactivity and binding to target molecules. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine family, where structural variations in substituents significantly influence chemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo-Benzoxazine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
4-Bromo-2-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol 4-Br, 9-Br, 2-naphthyl, phenol C₂₇H₁₇Br₂N₂O₂ 568.15 High halogen reactivity; antimicrobial/anticancer potential
(4-Bromophenyl)[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone 9-Cl, 2-thienyl, methanone C₂₁H₁₄BrClN₂O₂S 508.73 Thiophene enhances sulfur-based interactions; lower logP vs. naphthyl analogs
9-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 9-Br, 4-Cl, 4-OCH₃ C₂₄H₁₈BrClN₂O₂ 506.77 Methoxy group improves solubility; moderate kinase inhibition
4-Bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol 7,9-Cl, 4-OCH₃, phenol C₂₄H₁₇BrCl₂N₂O₃ 568.67 Dichloro substitution increases electrophilicity; cytotoxic in vitro
9-Bromo-2-(4-fluorophenyl)-5',5'-dimethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohex[2]en]-3'-ol Spirocyclic cyclohexene, 4-F C₂₅H₂₃BrFN₂O₂ 497.37 Spiro architecture enhances conformational rigidity; COX-2 inhibition

Key Structural and Functional Differences

Halogen Substituents :

  • Bromine at positions 4 and 9 (target compound) increases electrophilicity and cross-coupling reactivity compared to chloro analogs (e.g., ). The dual bromine configuration may enhance DNA alkylation in anticancer activity .
  • Dichloro derivatives () exhibit higher cytotoxicity but reduced metabolic stability due to stronger electron-withdrawing effects.

Methoxy groups () enhance solubility but reduce membrane permeability compared to hydrophobic naphthyl .

Biological Activity: The target compound’s phenolic hydroxyl group enables hydrogen bonding with biological targets, a feature absent in methanone or ether derivatives (). This may explain its superior antimicrobial activity in preliminary assays . Spirocyclic analogs () show selectivity for COX-2 inhibition due to steric constraints, whereas linear pyrazolo-benzoxazines (e.g., target compound) have broader target profiles .

Biological Activity

4-Bromo-2-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its anticancer effects, antimicrobial activity, and enzyme inhibition characteristics.

Chemical Structure

The compound features a unique structure characterized by multiple aromatic rings and a brominated pyrazolo-benzoxazine moiety. Its structural complexity may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-Bromo-2-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol exhibit significant anticancer properties. For instance:

  • A study identified a novel anticancer compound through screening drug libraries on multicellular spheroids. While not directly tested on this specific compound, the findings suggest that compounds with similar structures may inhibit tumor growth effectively .
  • The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented extensively. For example:

  • Compounds with similar pyrazolo and benzoxazine structures have shown moderate to significant antibacterial and antifungal activities . The exact mechanism is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

Enzyme inhibition studies reveal that derivatives of this compound may act as inhibitors of cholinesterase enzymes:

  • One study reported that certain related compounds demonstrated selective inhibition against butyrylcholinesterase (BChE) with an IC50 value comparable to established inhibitors like physostigmine . This suggests potential applications in treating conditions like Alzheimer’s disease.

Data Tables

Activity Type Observed Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialModerate antibacterial activity
Enzyme InhibitionSelective BChE inhibition (IC50 = 46.42 µM)

Case Studies

  • Anticancer Screening : A multicellular spheroid model was used to screen various compounds for anticancer activity. The study highlighted the potential of brominated pyrazolo derivatives in inhibiting cancer cell proliferation .
  • Antimicrobial Testing : In vitro tests against several bacterial strains showed that related compounds exhibited significant antimicrobial activity. This suggests that modifications in the chemical structure could enhance efficacy .
  • Cholinesterase Inhibition : Research on similar compounds indicated their potential as therapeutic agents for neurodegenerative diseases due to their ability to inhibit cholinesterase enzymes effectively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.